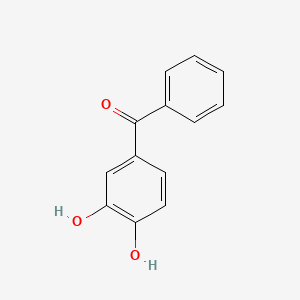

3,4-Dihydroxybenzophenone

Beschreibung

Historical Context and Early Scientific Investigations of Benzophenone (B1666685) Derivatives

Benzophenones are a class of aromatic ketones that have long been a subject of scientific inquiry due to their photochemical properties and versatile applications. rsc.org Early investigations into benzophenone and its derivatives were largely driven by their use as UV filters and photoinitiators in various industrial processes. rsc.org The fundamental benzophenone structure, with its two phenyl rings attached to a carbonyl group, provides a scaffold for a wide array of derivatives with distinct properties. nih.govdrugbank.com

The introduction of hydroxyl groups to the benzophenone core, creating hydroxybenzophenones, marked a significant step in the evolution of research in this area. These hydroxylated derivatives were found to possess enhanced UV absorption capabilities and altered biological activities compared to the parent compound. rsc.org Early studies often focused on the synthesis and characterization of various hydroxybenzophenone isomers, laying the groundwork for more in-depth investigations into their specific applications and mechanisms of action.

Significance of Dihydroxybenzophenone (B1166750) Isomers in Chemical and Biological Studies

The positioning of hydroxyl groups on the benzophenone rings gives rise to numerous dihydroxybenzophenone isomers, each with a unique set of properties. Isomerism plays a critical role in determining the biological and chemical behavior of these compounds. solubilityofthings.com For instance, the location of the hydroxyl groups can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn affects its interaction with biological targets like enzymes and receptors. solubilityofthings.comresearchgate.netstudymind.co.uk

In chemical studies, the isomeric form of a dihydroxybenzophenone can dictate its reactivity and suitability for specific applications. For example, the antioxidant properties and UV-filtering efficacy can vary significantly between isomers. cymitquimica.com In the realm of biological research, different isomers have been shown to exhibit varying degrees of estrogenic activity, with some acting as endocrine disruptors. nih.govmdpi.com The study of these isomers is crucial for understanding their potential biological impacts and for the development of safer and more effective compounds for various applications. nih.govresearchgate.netnih.gov For example, 2,4-dihydroxybenzophenone (B1670367) (BP-1) and 4,4'-dihydroxybenzophenone (B132225) have been the subject of numerous studies investigating their environmental fate and biological effects. nih.govresearchgate.netnih.govwikipedia.orgplos.org

Contemporary Research Landscape of 3,4-Dihydroxybenzophenone

Current academic research on this compound is multifaceted, spanning areas from medicinal chemistry to materials science. nih.govcymitquimica.com Researchers are actively exploring its potential as an antioxidant, anticancer, and neuroprotective agent. cymitquimica.combiosynth.com Studies have indicated that this compound can exhibit cytotoxic effects against cancer cells and may offer protection against oxidative DNA damage. biosynth.com

In the field of medicinal chemistry, the benzophenone scaffold, including the 3,4-dihydroxy-substituted variant, is recognized for its versatility in drug design. nih.govresearchgate.netmdpi.com Scientists are synthesizing and evaluating new derivatives of this compound to enhance their therapeutic properties and explore their potential in treating a range of diseases, including those with inflammatory and neurodegenerative components. researchgate.netmdpi.comscielo.brifsuldeminas.edu.br Furthermore, its role as a metabolite of other commercially used benzophenone derivatives is also an area of active investigation. nih.gov

The compound's ability to absorb UV radiation continues to make it a subject of interest in materials science for applications such as UV stabilizers. cymitquimica.com The crystal structure of this compound, both in its anhydrous and monohydrate forms, has been a subject of crystallographic studies to understand its solid-state properties and intermolecular interactions. researchgate.netcrystallography.netugr.es

Defining the Scope of Academic Inquiry for the Chemical Compound

The academic inquiry into this compound is primarily focused on its fundamental chemical and biological properties and its potential applications derived from these characteristics. The main areas of investigation include:

Synthesis and Characterization: Developing efficient methods for its synthesis and thoroughly characterizing its physical and chemical properties. chemicalbook.com

Biological Activity: Investigating its effects on biological systems, including its antioxidant, anticancer, and neuroprotective potential. biosynth.com

Medicinal Chemistry: Utilizing it as a scaffold for the design and synthesis of new therapeutic agents. nih.govmdpi.com

Material Science: Exploring its application as a UV absorber and in the development of new materials. cymitquimica.com

Crystallography: Studying its crystal structure to understand its molecular conformation and packing. researchgate.netcrystallography.netcrystallography.net

The research aims to build a comprehensive understanding of this compound, from its molecular-level properties to its potential impact in various scientific and technological fields.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H10O3 | cymitquimica.combiosynth.comnih.govscbt.com |

| Molar Mass | 214.22 g/mol | biosynth.comnih.govscbt.com |

| IUPAC Name | (3,4-dihydroxyphenyl)-phenylmethanone | nih.gov |

| CAS Number | 10425-11-3 | cymitquimica.combiosynth.comnih.govscbt.com |

| Appearance | Off-white crystalline powder | hongjinchem.com |

| Melting Point | 148 °C or 144-148 °C | biosynth.comchemicalbook.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

Crystallographic Data of this compound

Anhydrous Form

| Parameter | Value | Source |

| Space Group | C 1 2/c 1 | crystallography.net |

| Cell Length a | 24.4619 Å | crystallography.net |

| Cell Length b | 7.3737 Å | crystallography.net |

| Cell Length c | 12.3961 Å | crystallography.net |

| Cell Angle Beta | 115.019 ° | crystallography.net |

| Cell Volume | 2026.14 ų | crystallography.net |

| Temperature | 120 K | crystallography.net |

Monohydrate Form

| Parameter | Value | Source |

| Space Group | P 1 21/n 1 | crystallography.net |

| Cell Length a | 4.292 Å | crystallography.net |

| Cell Length b | 23.2084 Å | crystallography.net |

| Cell Length c | 11.4552 Å | crystallography.net |

| Cell Angle Beta | 95.393 ° | crystallography.net |

| Cell Volume | 1136.01 ų | crystallography.net |

| Temperature | 298 K | crystallography.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dihydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWCZKJISXFBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146360 | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10425-11-3 | |

| Record name | 3,4-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10425-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010425113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydroxyphenyl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for 3,4-Dihydroxybenzophenone Synthesis

The synthesis of this compound can be achieved through several established chemical reactions, primarily involving condensation and demethylation strategies. These methods utilize readily available precursors and well-understood reaction mechanisms to construct the target diaryl ketone framework.

Fischer-Speier Esterification and Related Condensation Reactions

While direct Fischer-Speier esterification is not the primary route, related condensation reactions such as the Friedel-Crafts acylation and the Fries rearrangement are cornerstone methods for synthesizing this compound.

The Friedel-Crafts acylation provides a direct approach. This reaction typically involves the acylation of a catechol (1,2-dihydroxybenzene) with a benzoyl chloride or benzoic acid derivative in the presence of a Lewis acid or protic acid catalyst. For instance, the condensation of catechol with benzoyl chloride can yield this compound. organic-chemistry.org Another variation involves the reaction of phenol (B47542) with 3,4-dihydroxybenzoic acid.

The Fries rearrangement is another significant pathway, which involves the rearrangement of an ester to a hydroxyaryl ketone. For the synthesis of this compound, this can be accomplished through the rearrangement of pyrocatechol (B87986) dibenzoate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a solvent like nitrobenzene (B124822), or heterogeneously using a proton-form ion exchange resin like Nafion-XR at elevated temperatures. organic-chemistry.org A quantitative yield has been reported when using aluminum chloride in nitrobenzene at 100°C for 4 hours. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Yield |

| Fries Rearrangement | Pyrocatechol dibenzoate | Aluminum chloride | Nitrobenzene, 100°C, 4h | Quantitative organic-chemistry.org |

| Fries Rearrangement | Pyrocatechol dibenzoate | Nafion-XR (H+-form ion exchange resin) | 175°C, 4h, under N₂ | 38% organic-chemistry.org |

Demethylation Approaches to Dihydroxybenzophenones

Demethylation serves as a crucial final step in multi-step syntheses where the hydroxyl groups are protected as methyl ethers. This compound is commonly prepared from its precursor, 3,4-dimethoxybenzophenone . The cleavage of the methyl-aryl ether bonds is typically achieved using strong Lewis acids or other demethylating agents. This approach is particularly useful as the methoxy (B1213986) precursors can be synthesized via routes like the Friedel-Crafts reaction between veratrole (1,2-dimethoxybenzene) and benzoyl chloride. The subsequent demethylation yields the desired dihydroxy product. researchgate.net While various reagents can effect demethylation, reaction conditions must be controlled to prevent unwanted side reactions.

Site-Selective Functionalization and Derivatization Strategies

The two hydroxyl groups on the catechol ring of this compound offer opportunities for selective functionalization. By converting the hydroxyls into more reactive leaving groups, such as triflates, site-selective carbon-carbon bond formation can be achieved using modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira) of Bis(triflates) of Dihydroxybenzophenones

The conversion of the hydroxyl groups of this compound to trifluoromethanesulfonate (B1224126) (triflate) groups creates a versatile intermediate, 3,4-bis(triflyloxy)benzophenone . This bis(triflate) is an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction of this bis(triflate) with arylboronic acids allows for the synthesis of 3,4-diarylbenzophenones. Research has shown that these reactions can be highly site-selective. wikipedia.orgatamanchemicals.com When one equivalent of an arylboronic acid is used, the reaction preferentially occurs at the C-4 position. atamanchemicals.com This selectivity is attributed to the electronic influence of the neighboring carbonyl group. By performing sequential couplings with two different boronic acids, 3,4-diarylbenzophenones with two distinct aryl substituents can be prepared. atamanchemicals.com

The Sonogashira coupling , which forms carbon-carbon bonds between sp² and sp hybridized carbons, is also applicable to the bis(triflate) of this compound. wikipedia.org This reaction allows for the introduction of alkynyl groups onto the benzophenone (B1666685) core, further expanding the molecular diversity achievable from this starting material. The reactivity of triflates in these couplings makes them superior substrates compared to the corresponding halides under certain conditions. nih.gov

| Starting Material | Coupling Partner | Product | Yield (%) |

| 3,4-Bis(triflyloxy)benzophenone | Phenylboronic acid (2.2 equiv) | 3,4-Diphenylbenzophenone | 94 |

| 3,4-Bis(triflyloxy)benzophenone | 4-Methoxyphenylboronic acid (2.2 equiv) | 3,4-Bis(4-methoxyphenyl)benzophenone | 90 |

| 3,4-Bis(triflyloxy)benzophenone | 4-Fluorophenylboronic acid (2.2 equiv) | 3,4-Bis(4-fluorophenyl)benzophenone | 91 |

| 4-(Triflyloxy)-3-(4-tolyl)benzophenone | Phenylboronic acid (1.1 equiv) | 3-(4-Tolyl)-4-phenylbenzophenone | 92 |

Data sourced from a study on site-selective Suzuki-Miyaura reactions. atamanchemicals.com

Synthesis of Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for synthesizing 1,2,3-triazole derivatives. organic-chemistry.orgscielo.br This reaction typically involves the functionalization of hydroxyl groups with terminal alkynes, followed by a cycloaddition with an organic azide (B81097) in the presence of a copper(I) catalyst. researchgate.netifsuldeminas.edu.br While this methodology has been successfully applied to other dihydroxybenzophenone (B1166750) isomers, such as 2,4-dihydroxybenzophenone (B1670367) and 4,4'-dihydroxybenzophenone (B132225), to create diverse libraries of triazole-containing compounds researchgate.netifsuldeminas.edu.brscielo.br, its specific application to a This compound scaffold is not prominently described in the reviewed scientific literature. The synthesis for other isomers generally involves a two-step process: first, propargylation of the hydroxyl groups to install terminal alkynes, followed by the CuAAC reaction with various benzyl (B1604629) azides to yield the bis-triazole derivatives. researchgate.netscielo.br

Novel Approaches for Functionalized Diarylbenzophenones

Novel strategies for creating functionalized diarylbenzophenones from this compound hinge on the site-selective nature of modern cross-coupling reactions. A particularly innovative approach is the sequential, site-selective Suzuki-Miyaura reaction on the corresponding bis(triflate) derivative. atamanchemicals.com

This method allows for the controlled, stepwise introduction of two different aryl groups onto the catechol ring. The first aryl group is selectively coupled at the C-4 position. Following this initial coupling, the remaining triflate at the C-3 position can be reacted with a second, different arylboronic acid. This sequential addition enables the synthesis of unsymmetrical 3,4-diarylbenzophenones , which would be challenging to prepare using classical methods. This strategy provides a modular and highly versatile route to complex, functionalized benzophenone structures. atamanchemicals.com

Catalytic Systems in this compound Synthesis and Modification

The synthesis and functionalization of this compound are heavily reliant on catalytic processes that facilitate efficient and selective chemical transformations. Key reactions include the Friedel-Crafts acylation for its synthesis and palladium-catalyzed cross-coupling reactions for its modification.

Synthesis via Catalytic Friedel-Crafts Acylation and Fries Rearrangement:

The primary route for synthesizing this compound is the Friedel-Crafts acylation, typically involving the reaction of catechol with a benzoic acid derivative in the presence of a Lewis acid catalyst. thieme-connect.degoogle.com Another established method is the Fries rearrangement of pyrocatechol dibenzoate. chemicalbook.com A variety of catalytic systems have been developed to improve the efficiency and selectivity of these reactions.

Commonly employed catalysts include traditional Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). google.comchemicalbook.com For instance, the Fries rearrangement of pyrocatechol dibenzoate can be conducted in the presence of aluminum chloride in nitrobenzene to yield this compound. chemicalbook.com Boron trifluoride has also been utilized as a catalyst in acylation reactions. google.com

More recent advancements have focused on developing more efficient and reusable catalytic systems. Zinc powder has been identified as an effective catalyst for the Friedel-Crafts acylation of aromatic compounds, particularly under solvent-free conditions activated by microwave irradiation. lookchem.commdma.ch This method offers high product yields and the potential for catalyst reuse. mdma.ch

| Catalyst System | Reaction Type | Reactants | Key Features |

| Aluminum Chloride (AlCl₃) | Fries Rearrangement | Pyrocatechol dibenzoate | Quantitative yield reported in nitrobenzene solvent. chemicalbook.com |

| Zinc Powder | Friedel-Crafts Acylation | Aromatic compounds and acyl halides | Efficient under solvent-free, microwave-irradiated conditions; catalyst can be recycled. lookchem.commdma.ch |

| Nafion-XR | Fries Rearrangement | Pyrocatechol dibenzoate | A solid acid, H+-form ion exchange resin, used under nitrogen at elevated temperatures. chemicalbook.com |

| Boron Trifluoride (BF₃) | Friedel-Crafts Acylation | Pyrogallic acid and p-hydroxybenzoic acid (for THBP synthesis) | Used in solution, though can lead to significant waste. google.com |

Modification via Palladium-Catalyzed Cross-Coupling:

The modification of this compound often involves converting its hydroxyl groups into more reactive functionalities, such as triflates, to enable further functionalization. The resulting bis(trifluoromethylsulfonyloxy)benzophenone, or bis(triflate), serves as a versatile substrate for palladium(0)-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.netresearchgate.net

These reactions allow for the site-selective introduction of aryl groups onto the benzophenone core. Research has shown that in the Suzuki-Miyaura reaction with one equivalent of an arylboronic acid, the reaction proceeds with high site-selectivity, favoring attack at the carbon atom C-4, which is para to the carbonyl group. researchgate.netthieme-connect.com This selectivity is attributed to the C-4 position being more electron-deficient than the C-3 (meta) position. thieme-connect.com By employing a sequential addition of two different boronic acids, 3,4-diarylbenzophenones with distinct aryl groups can be synthesized. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Routes of this compound

The application of green chemistry principles to the synthesis of benzophenone derivatives aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous materials, recyclable catalysts, and more environmentally benign reaction conditions. academie-sciences.fr

Environmentally Friendly Catalysts and Reagents:

A key aspect of green synthesis is the replacement of hazardous and non-recoverable catalysts. Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like AlCl₃, which are difficult to recover and generate large quantities of toxic waste. mdma.chacademie-sciences.fr To address this, heterogeneous and recyclable catalysts have been explored. Acid-treated montmorillonite (B579905) clays, which are low-cost and widely available, have been shown to be active catalysts for the acylation of phenols with carboxylic acids. academie-sciences.fracademie-sciences.fr Their catalytic activity stems from Brønsted acidity generated by the interaction of water with aluminum sites in the clay structure. academie-sciences.fracademie-sciences.fr Similarly, the use of zinc powder, which can be recovered and reused multiple times, represents a greener alternative. mdma.ch

The choice of acylating agent is also critical. Using benzoic acid instead of more reactive but hazardous reagents like benzoyl chloride or benzotrichloride (B165768) is a significant improvement from an environmental standpoint, as the only co-product is water. google.comacademie-sciences.fracademie-sciences.fr

Sustainable Reaction Conditions:

Developing synthetic routes that eliminate or reduce the use of volatile and toxic organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, often coupled with microwave activation, have been successfully applied to the Friedel-Crafts acylation using zinc powder as a catalyst. lookchem.commdma.ch This approach not only eliminates solvent waste but also significantly shortens reaction times and simplifies the experimental setup. mdma.ch Furthermore, the use of water as a reaction medium, where feasible, presents an ideal green solvent choice. google.comtsijournals.com

| Green Chemistry Approach | Traditional Method | Green Alternative | Environmental Benefit |

| Catalyst | Stoichiometric AlCl₃ or ZnCl₂ google.com | Recyclable catalysts (e.g., Zinc powder, Montmorillonite clays) mdma.chacademie-sciences.fr | Reduces catalyst waste, allows for catalyst recycling. |

| Acylating Agent | Benzoyl chloride, Benzotrichloride google.com | Benzoic acid, Benzoic anhydride (B1165640) academie-sciences.frgoogle.com | Co-produces water instead of HCl; uses less toxic reagents. |

| Solvent | Organic solvents (e.g., Nitrobenzene) chemicalbook.com | Solvent-free (microwave-assisted) or water google.comlookchem.commdma.ch | Eliminates toxic solvent waste, reduces energy consumption. |

A patent for the synthesis of the related 2,4-dihydroxybenzophenone describes a process using low-toxicity raw materials like resorcinol (B1680541) and benzoic anhydride with novel, easily separable catalysts such as bismuth chloride (BiCl₃) or a composite HZSM-5 zeolite catalyst. google.com This process, conducted in ethanol (B145695), achieves high purity and yield with minimal environmental pollution, underscoring the successful application of green chemistry principles in producing valuable chemical intermediates. google.com

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the structural features of this compound and its derivatives.

FTIR spectroscopy is instrumental in confirming the presence of key functional groups within the molecular structure of this compound. The vibrational spectra of benzophenone and its derivatives have been a subject of interest, with studies focusing on how substituent groups on the benzene (B151609) rings affect the charge distribution and, consequently, the vibrational assignments. researchgate.net For instance, the presence of hydroxyl (–OH) and carbonyl (C=O) groups gives rise to characteristic absorption bands.

In derivatives of dihydroxybenzophenone, such as those synthesized for biological evaluation, the IR spectra exhibit expected bands for the various functional groups present. scielo.brscielo.br For example, in a series of 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone, characteristic IR bands were observed that confirmed the integrity of the molecular structure. scielo.br Similarly, the synthesis of other derivatives, like those of 2,4-dihydroxybenzophenone, also relies on FTIR for structural confirmation. scielo.br The study of a monohydrate pseudopolymorph of this compound utilized FTIR to characterize the vibrational properties, which were conclusive in determining the keto form of the conformers. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental FTIR to achieve a more detailed assignment of the vibrational modes. researchgate.net This combined approach allows for a close agreement between observed and calculated frequencies, leading to a comprehensive understanding of the molecule's vibrational behavior. researchgate.net

Table 1: Characteristic FTIR Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O–H (hydroxyl) | Stretching | 3200-3600 |

| C=O (carbonyl) | Stretching | 1630-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C–O (hydroxyl) | Stretching | 1000-1260 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, making it a valuable technique for the structural elucidation of complex molecules like this compound. azom.com The Raman effect allows for the observation of vibrational spectra that can reveal subtle structural details. d-nb.info

In the study of benzophenone and its derivatives, FT-Raman has been used alongside FTIR to provide a complete vibrational analysis. For instance, the vibrational spectra of 3,4-diamino benzophenone were analyzed using both FTIR and FT-Raman, with computational methods aiding in the assignment of vibrational frequencies. researchgate.net Similarly, the characterization of a monohydrate pseudopolymorph of this compound involved FT-Raman spectroscopy to confirm the keto form of the molecule. researchgate.net

The analysis of various hydroxybenzophenone derivatives, such as 2,4-dihydroxybenzophenone and 4-hydroxybenzophenone, has also benefited from FT-Raman studies to identify functional groups and confirm crystal structures. researchgate.netresearchgate.net The combination of experimental Raman data with theoretical calculations allows for a detailed assignment of the normal modes of vibration.

Table 2: Key FT-Raman Bands for Benzophenone Derivatives

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl group vibration | ~1650 |

| Aromatic Ring Breathing | Symmetric expansion/contraction of the rings | ~1000 |

| C–H Bending (in-plane) | Aromatic C-H bond bending | 1150-1200 |

Note: These are approximate ranges and can be influenced by substitution patterns and molecular conformation.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into the connectivity and chemical environment of protons and carbon atoms within the molecule.

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the molecular structure.

For derivatives of dihydroxybenzophenone, ¹H NMR is crucial for confirming the successful synthesis and for structural characterization. For instance, in the synthesis of 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone, the ¹H NMR spectra showed characteristic signals for the protons in the triazole ring, the benzyl groups, and the benzophenone core, confirming the intended structures. scielo.br The chemical shifts of the aromatic protons are particularly informative, indicating the substitution pattern on the phenyl rings. The hydroxyl protons typically appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

Table 3: Representative ¹H NMR Data for Dihydroxybenzophenone Derivatives

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | 6.8 - 7.8 | Doublet, Triplet, Multiplet | The exact shift and multiplicity depend on the substitution pattern and coupling with neighboring protons. |

| Hydroxyl OH | 4.0 - 11.0 | Singlet (broad) | Chemical shift is variable and may exchange with D₂O. |

Note: This table provides general ranges. Specific values are dependent on the exact molecular structure and the solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment.

In the analysis of this compound and its derivatives, ¹³C NMR is used to confirm the number of carbon atoms and to assign them to specific positions within the molecule. The carbonyl carbon of the benzophenone core is particularly characteristic, appearing at a downfield chemical shift (typically around 190-200 ppm). The carbons attached to the hydroxyl groups also have distinct chemical shifts, as do the other aromatic carbons. The ¹³C NMR spectra of various dihydroxybenzophenone derivatives have been reported, confirming their structures. scielo.brthieme-connect.com

Table 4: Typical ¹³C NMR Chemical Shifts for the this compound Moiety

| Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 194 - 198 |

| C–OH (aromatic) | 145 - 162 |

| C (unsubstituted aromatic) | 114 - 135 |

Note: The chemical shifts are influenced by the solvent and the presence of other substituents on the aromatic rings.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₀O₃, the exact mass is 214.0630 g/mol . nih.gov

When subjected to ionization in a mass spectrometer, this compound will form a molecular ion (M⁺˙). The analysis of the fragmentation of this molecular ion can provide valuable clues about the molecule's structure. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. For this compound, this could lead to the formation of characteristic fragment ions.

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the parent molecule and its fragments. For example, in the characterization of 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone, HRMS was used to confirm the molecular formulas of the synthesized compounds. scielo.br The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of complex derivatives. researchgate.net

Table 5: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Description |

|---|---|---|

| 214 | [C₁₃H₁₀O₃]⁺˙ | Molecular Ion |

| 137 | [C₇H₅O₃]⁺ | Loss of a phenyl group |

| 121 | [C₇H₅O₂]⁺ | Formation of the dihydroxybenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Note: This table represents plausible fragmentation pathways. The actual observed fragments and their relative intensities can vary depending on the ionization method and energy.

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical characteristics of this compound are crucial for understanding its behavior, particularly its interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorption bands in the near-UV region. For instance, a study on 2,4-dihydroxybenzophenone reported absorption peaks at 204, 242, 289, and 323 nm. researchgate.net These absorptions are primarily due to π→π* and n→π* electronic transitions within the molecule. researchgate.net The presence of two aromatic rings connected by a carbonyl group gives rise to these transitions, typically resulting in one absorption peak in the UVA range and another in the UVB range, classifying it as a broad-spectrum absorber. researchgate.net

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand these electronic transitions. researchgate.net The main electronic transitions in the UVA/UVB range are of π→π* character, with the major transition being from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The solvent can also influence the absorption spectrum. For example, 4,4'-dihydroxybenzophenone shows an absorption maximum at 283 nm in chloroform. photochemcad.com

| Derivative | Solvent | Absorption Maxima (nm) | Reference |

| 2,4-Dihydroxybenzophenone | Not Specified | 204, 242, 289, 323 | researchgate.net |

| 4,4'-Dihydroxybenzophenone | Chloroform | 283 | photochemcad.com |

Photoluminescence and Quantum Yield Studies of this compound Complexes

The photoluminescent properties of benzophenone derivatives are of significant interest. For instance, complexes of 4,4'-dihydroxybenzophenone with 4,13-diaza-18-crown-6 exhibit luminescence. buffalo.edu The emission spectra of two polymorphic forms of this complex are nearly identical, with excitation maxima observed between 345–355 nm. buffalo.edu The T1 triplet state, generated by an (n,π*) transition, is a key intermediate in many photochemical reactions and has a reported lifetime in the microsecond range. buffalo.edu

Studies on terbium(III) complexes with 2-hydroxy-4-methoxybenzophenone have also been conducted to investigate their optical features, including excitation and emission spectra, which are crucial for their potential application in light-emitting materials. ijcrt.org The organic ligand in these complexes plays a vital role in absorbing and transferring energy to the central metal ion, sensitizing its luminescence. ijcrt.org

Advanced X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in crystalline solids. uol.de

Single Crystal X-ray Diffraction for Anhydrous and Hydrated Forms

The crystal structure of this compound has been determined in both its anhydrous and monohydrated forms. researchgate.netnih.gov The anhydrous form crystallizes in the C2/c space group. researchgate.net During a polymorphism screening, a monohydrate pseudopolymorph of (3,4-dihydroxyphenyl)(phenyl)methanone was identified. nih.govresearchgate.net The crystal packing in the monohydrate is stabilized by intermolecular O-H···O hydrogen bonds, creating a three-dimensional network. nih.govresearchgate.net The presence of water molecules plays a significant role in the crystal assembly. researchgate.netresearchgate.net

A comparison of the monohydrated and anhydrous forms reveals differences in their molecular superimposition. researchgate.net The structure of a dihydrate pseudopolymorph of bis(2,4-dihydroxyphenyl)methanone has also been reported and compared to its anhydrous form, with the role of water in the crystal assembly being established based on the known monohydrate of this compound. researchgate.net

| Compound Form | Crystal System | Space Group | Key Feature | Reference |

| Anhydrous this compound | Monoclinic | C2/c | N/A | researchgate.net |

| Monohydrate this compound | N/A | N/A | 3D network via O-H···O hydrogen bonds | nih.govresearchgate.net |

| Dihydrate bis(2,4-dihydroxyphenyl)methanone | Monoclinic | C2/c | Molecule sits (B43327) on a twofold axis | researchgate.net |

Polymorphism and Crystal Assembly in this compound Structures

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in hydroxybenzophenone derivatives. researchgate.netresearchgate.net The study of different crystalline phases is important as they can exhibit varying physicochemical properties. researchgate.net

The complex of 4,4'-dihydroxybenzophenone with 4,13-diaza-18-crown-6, for example, crystallizes in two polymorphic modifications: monoclinic and triclinic. buffalo.edu The dominant packing feature in both phases is hydrogen bonding between the hydroxyl groups of the dihydroxybenzophenone and the nitrogen atoms of the crown ether. buffalo.edu The triclinic phase has a higher density, suggesting more efficient packing. buffalo.edu The thermal behavior of these polymorphs also differs, as shown by Differential Scanning Calorimetry (DSC). buffalo.edu

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the structural and electronic properties of molecules like this compound. mdpi.comnih.gov These calculations provide insights that complement experimental findings.

DFT calculations have been used to optimize the geometry of benzophenones and to study their electronic transitions. researchgate.net For instance, the B3LYP hybrid density functional theory with the 6-311+G(d,p) basis set has been used to optimize the geometries of 2,4-dihydroxybenzophenone derivatives. mdpi.com Such calculations can predict properties like HOMO-LUMO energy gaps, which are a measure of the molecule's excitability. researchgate.net A smaller gap indicates easier electronic excitation. researchgate.net

Furthermore, quantum chemical methods have been employed to study the intramolecular hydrogen bonds in these molecules, which are crucial for their stability and properties. nih.gov Natural Bond Orbital (NBO) analysis can confirm the occurrence of intramolecular charge transfer interactions. nih.gov These computational studies are valuable for designing new compounds with specific properties. nih.gov Vibrational analyses based on DFT calculations have also been reported for related compounds like 3,4-dimethylbenzaldehyde. sigmaaldrich.com

| Computational Method | Property Investigated | Key Finding | Reference |

| DFT/B3LYP/6-311+G(d,p) | Geometry Optimization, Intramolecular Hydrogen Bonding | Substituents affect hydrogen bond strength | mdpi.com |

| TD-DFT | Electronic Transitions | Main transitions are π→π* (HOMO→LUMO) | researchgate.net |

| DFT/NBO | Intramolecular Interactions | Intramolecular hydrogen bond formation enhances stability | nih.gov |

| DFT/B3LYP/6-31G* | Vibrational Spectra | Good agreement between calculated and experimental frequencies | researchgate.net |

Spectroscopic Characterization and Computational Chemistry

Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful tool to complement and interpret experimental spectroscopic data. For this compound, these theoretical approaches are indispensable for understanding its fundamental molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of many-body systems, such as atoms and molecules. uit.noscispace.com This theory is based on using the electron density to determine the properties of a system, offering a balance between accuracy and computational cost that makes it a popular choice for studying complex organic molecules. uit.noscispace.com

DFT calculations are instrumental in predicting the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's reactivity and electronic transitions. For benzophenone (B1666685) derivatives, the primary electronic transitions in the UV-Vis spectrum are typically of a π→π* character, corresponding to the HOMO→LUMO transition. researchgate.net The introduction of substituent groups, like the hydroxyl groups in this compound, can alter the charge distribution and influence the electronic and structural properties. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations are frequently employed to compute the harmonic vibrational frequencies, which can then be compared with experimental spectra. researchgate.net This comparison aids in the precise assignment of vibrational modes. For instance, studies on similar molecules like 3,4-diaminobenzophenone (B196073) have utilized the B3LYP methodology with basis sets like 6-31G* to achieve good agreement between observed and calculated frequencies. researchgate.net Although calculated harmonic frequencies often systematically deviate from experimental values, this can be corrected by applying a scaling factor. nih.gov

Below is a representative table illustrating the type of data obtained from DFT calculations for the electronic properties of a benzophenone derivative, based on common computational approaches.

| Parameter | Calculated Value (eV) | Computational Method |

|---|---|---|

| HOMO Energy | -6.25 | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.80 | |

| HOMO-LUMO Gap (ΔE) | 4.45 |

The following table provides an example of calculated vibrational frequencies and their assignments for key functional groups in this compound, as would be determined by DFT calculations.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3550 - 3450 | Stretching vibration of the hydroxyl groups |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Stretching of C-H bonds in the aromatic rings |

| C=O Stretch | Carbonyl | ~1650 | Stretching vibration of the ketone carbonyl group |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the rings |

| C-O Stretch | Phenolic | ~1260 | Stretching of the carbon-oxygen bond of the hydroxyl group |

The three-dimensional structure of this compound, including its possible conformations and configurations, is crucial for understanding its chemical behavior and interactions. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers. Benzophenone itself is known to have a non-planar structure, and its derivatives adopt various conformations primarily due to the rotation of the two phenyl rings around the bonds connecting them to the central carbonyl group. researchgate.net

Conformational analysis of benzophenone derivatives is often performed using methods like the semi-empirical PM3 method or more advanced DFT and ab initio calculations to determine the torsional angles and relative energies of different conformers. researchgate.net For this compound, a significant finding comes from the comparison of its anhydrous and monohydrated crystalline forms. researchgate.net An overlay of the molecular backbones of these two forms reveals a high degree of conformational similarity. researchgate.net The root-mean-square (r.m.s.) deviation between the non-hydrogen atoms of the two structures is a mere 0.0891 Å, indicating that the presence of a water molecule in the crystal lattice does not induce significant conformational changes in the molecule itself. researchgate.net

While this compound is not chiral and therefore does not have different enantiomeric configurations, computational studies can explore the relative orientations of the hydroxyl groups and the phenyl rings. The term 'configuration' in this context can refer to the fixed spatial arrangement of atoms, which for a flexible molecule is often considered in tandem with its conformational possibilities. Computational studies on related chiral molecules have demonstrated the power of these methods in determining absolute configurations by correlating calculated and experimental data, such as electronic circular dichroism (ECD) spectra. mdpi.com

The table below summarizes key findings from conformational studies of this compound.

| Conformational Feature | Finding | Method/Source |

|---|---|---|

| Comparison of Anhydrous vs. Monohydrate Form | The molecular backbones are conformationally similar. | X-ray Diffraction Analysis researchgate.net |

| R.M.S. Deviation (non-H atoms) | 0.0891 Å | |

| General Structure | Benzophenones typically possess non-planar structures due to phenyl ring torsion. | General Computational Studies researchgate.net |

Biological Activities and Mechanistic Investigations

Antioxidant Properties and Oxidative Stress Mitigation

The antioxidant potential of dihydroxybenzophenone (B1166750) compounds is a significant area of interest. These properties are largely attributed to the presence of hydroxyl (-OH) groups on the phenyl rings, which can neutralize reactive oxygen species (ROS) and mitigate oxidative stress. chemimpex.comcymitquimica.com The effectiveness and mechanism of this antioxidant activity are influenced by the number and position of these hydroxyl groups. researchgate.net

Antioxidants typically scavenge free radicals through several mechanisms, with the most common being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In the HAT pathway, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). The reaction is as follows: ArOH + R• → ArO• + RH. The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation and higher antioxidant activity. mdpi.com For phenolic compounds, the HAT mechanism is often considered a primary pathway for radical scavenging. nih.gov

Single Electron Transfer (SET): The SET pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by a proton transfer (PT), where the radical cation releases a proton to fully neutralize the species. This two-step process is known as the SET-PT mechanism. nih.gov Computational studies on various antioxidants have explored the thermodynamics of these pathways to predict their scavenging capabilities in different environments. nih.govscience.gov

Studies on benzophenones have indicated that the preferred mechanism can depend on the surrounding medium; for instance, the HAT mechanism may govern radical scavenging in a lipid phase, while the SET mechanism might be favored in aqueous solutions. nih.govresearchgate.net

The antioxidant capacity of dihydroxybenzophenone derivatives has been evaluated using various in vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netscielo.br The results are often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.netscielo.br

Research on triazole derivatives of 2,4-dihydroxybenzophenone (B1670367) and 4,4'-dihydroxybenzophenone (B132225) has provided insights into their structure-activity relationships. For example, a propargylated derivative of 2,4-dihydroxybenzophenone (which retains one free hydroxyl group) showed significantly higher antioxidant activity than its 4,4'-dihydroxybenzophenone counterpart (where both hydroxyls were propargylated). researchgate.net This highlights the critical role of free phenolic hydroxyl groups in contributing to antioxidant activity. researchgate.net

| Compound | Description | Trolox Equivalent Antioxidant Capacity (TEAC) | Source |

|---|---|---|---|

| Propargylated 4,4'-dihydroxybenzophenone (2a) | No free hydroxyl groups | Low activity | researchgate.netscielo.brscielo.br |

| Propargylated 2,4-dihydroxybenzophenone (2b) | One free hydroxyl group | 5.8-fold higher activity than 2a | researchgate.net |

| 1,2,3-Triazole derivatives of 2a | Varied substituents on triazole ring | Generally low TEAC values | scielo.br |

| 1,2,3-Triazole derivatives of 2b | Varied substituents on triazole ring | Showed higher antioxidant effects | researchgate.netscielo.br |

In vivo antioxidant assays typically involve animal models where the levels of endogenous antioxidant enzymes—such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px)—and markers of oxidative damage like lipid peroxidation are measured. researchgate.netnih.gov While the in vivo antioxidant potential of 3,4-dihydroxybenzophenone itself is not extensively documented in the provided sources, studies on structurally related compounds like 3,4-dihydroxyacetophenone have shown protection against oxidative stress in cell models by modulating antioxidant pathways. nih.gov

Radical Scavenging Mechanisms (HAT and SET pathways)

Enzymatic Inhibition and Modulation

Derivatives of dihydroxybenzophenones have been investigated as inhibitors of various enzymes, particularly those involved in inflammatory processes.

Human neutrophil elastase (HNE) is a serine protease that plays a role in various inflammatory diseases. scielo.br Consequently, inhibiting this enzyme is a therapeutic target. Research has demonstrated that derivatives of 4,4'-dihydroxybenzophenone are effective inhibitors of elastase. scielo.brifsuldeminas.edu.br

A series of novel bis-1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone were synthesized and evaluated for their elastase inhibitory activity. scielo.brresearchgate.net Several of these synthesized compounds showed significant inhibitory effects, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. ifsuldeminas.edu.brresearchgate.net The most potent compound, bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone, exhibited competitive inhibition against elastase. scielo.brresearchgate.net

| Compound ID | Description | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Source |

|---|---|---|---|---|

| Compound 8 | bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone | 16.6 ± 1.9 | 11.12 | scielo.brifsuldeminas.edu.brresearchgate.net |

| Compound 18 | Derivative with 4-cyanobenzyl group | 32.7 | Not Reported | scielo.br |

| Compound 5 | Derivative with 4-fluorobenzyl group | Range of 16.6 to 72.1 | Not Reported | scielo.brresearchgate.net |

| Compound 7 | Derivative with 4-chlorobenzyl group | Range of 16.6 to 72.1 | Not Reported | scielo.brresearchgate.net |

Kinetic studies with the most active inhibitor (Compound 8) indicated a competitive mechanism, meaning the inhibitor competes with the substrate for binding to the enzyme's active site. scielo.brresearchgate.net

To understand the interaction between the dihydroxybenzophenone derivatives and elastase at a molecular level, molecular docking simulations were performed. scielo.brifsuldeminas.edu.br These computational studies predicted that the most active inhibitors bind within or near the catalytic site of the elastase enzyme. scielo.brresearchgate.net

The docking results for the most potent inhibitor, bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone (Compound 8), showed potential interactions with key amino acid residues in the elastase active site. scielo.brifsuldeminas.edu.br These residues include His71, Asp119, and Ser214, which form the catalytic triad (B1167595) directly involved in the enzyme's hydrolytic activity. scielo.br The predicted proximity of the inhibitor to these residues corroborates the experimental findings of competitive inhibition. scielo.brifsuldeminas.edu.br The simulations also suggested that other derivatives with lower activity were less likely to bind favorably within the active site. scielo.br

Elastase Inhibitory Activity of Dihydroxybenzophenone Derivatives

Endocrine Activity and Receptor Interactions

Certain benzophenone (B1666685) derivatives are recognized as potential endocrine-disrupting chemicals (EDCs), primarily due to their ability to interact with hormone receptors. nih.govwikipedia.org Studies have focused on the estrogenic activity of specific isomers, such as 2,4-dihydroxybenzophenone (also known as benzophenone-1) and 4,4'-dihydroxybenzophenone. wikipedia.orgendocrinedisruption.org

Research has shown that several benzophenone derivatives exhibit estrogenic and antiandrogenic activities. endocrinedisruption.org For instance, 2,4-dihydroxybenzophenone has been found to competitively displace 17β-estradiol from the human estrogen receptor alpha (ERα), indicating a direct interaction. nih.gov In vitro bioassays have been used to profile the estrogenic activity of various benzophenone derivatives, confirming that compounds with hydroxyl groups at the 2 or 4 positions can act as agonists for estrogen receptors. endocrinedisruption.org

Molecular modeling studies have further elucidated these interactions. A quantum chemical study on the binding of 2,4-dihydroxybenzophenone to ERα suggested that its hydroxyl group forms a hydrogen bond with the amino acid residue Leu387 in the receptor's binding site. mdpi.com While comprehensive data on the endocrine activity of this compound specifically is limited in the search results, the known activity of its isomers suggests that the potential for receptor interaction is a characteristic of this class of compounds. nih.govwikipedia.org

Antiandrogenic Effects and Dihydrotestosterone Inhibition

Antimicrobial Properties: Antibacterial and Antifungal Investigations

The antimicrobial potential of benzophenone derivatives has been explored, particularly through the synthesis of new chemical entities. A Schiff base derived from the condensation of 2,4-dihydroxybenzophenone and cyclohexylamine (B46788) was synthesized and tested for its antimicrobial properties. neliti.comneliti.com This derivative, referred to as L2, demonstrated promising activity against a panel of pathogens. neliti.com

The investigation included two Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and two fungal strains (Aspergillus niger and Candida albicans). neliti.com The Schiff base L2 was effective against all tested microbes, with the exception of E. coli. neliti.com In another study, a hydroxy semicarbazone derivative of 4,4'-dihydroxybenzophenone also showed antibacterial activity, particularly against Gram-negative bacteria. brieflands.com These findings highlight the potential for using the benzophenone scaffold to develop novel antimicrobial agents. neliti.combrieflands.com

Table 2: Antimicrobial Activity of a 2,4-Dihydroxybenzophenone-Derived Schiff Base

Potential in Drug Design and Medicinal Chemistry

Benzophenone derivatives have emerged as a class of compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities including anticancer and antiviral effects. scielo.br The anticancer properties of a derivative, 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (known as A-007), have been described, showing activity against various tumor cell lines. researchgate.net Modifications to the A-007 structure have led to analogues with cytotoxic activities improved by factors of 100 to 1,000. researchgate.net The anticancer activity of xanthone (B1684191) derivatives, which share a structural similarity, is attributed to mechanisms like activating apoptosis-inducing caspase proteins and inhibiting protein kinases. nih.gov

In the realm of antiviral research, benzophenone derivatives have been noted for their activity against HIV. scielo.br However, not all derivatives are broadly effective. For example, a study on new cyclohexylidenehydrazide derivatives synthesized from a thiazole (B1198619) core found them to be inactive against a diverse panel of DNA and RNA viruses at the tested concentrations. jrespharm.com This underscores the importance of specific structural features for conferring biological activity.

Investigations have revealed the protective effects of benzophenone derivatives on vital organs. Specifically, 2,4-dihydroxybenzophenone (BP-1) has been shown to effectively protect against acetaminophen (B1664979) (APAP)-induced hepatotoxicity in mice. targetmol.comnih.gov In studies, pre-treatment with BP-1 significantly reduced the serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) following a toxic dose of APAP. nih.gov Histopathological examination of the liver confirmed that BP-1 administration antagonized the liver damage in a dose-dependent manner. nih.gov The protective mechanism is believed to be linked to the reduction of oxidative stress, as evidenced by decreased hepatic lipid peroxidation and amelioration of glutathione depletion. nih.gov

While direct evidence for the neuroprotective effects of this compound is limited, related polyphenol compounds have shown such properties. For instance, 3',4'-dihydroxyphenylglycol (DHPG), a polyphenol found in olive oil, demonstrated a neuroprotective effect in a model of diabetic neuropathy by reducing oxidative stress. nih.gov Studies on flavonoids and flavoalkaloids have also reported both hepato- and neuroprotective activities against induced oxidative stress. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Antiglycemic Activity and Glucose Transport Modulation

Current research accessible through targeted searches does not provide specific details on the antiglycemic activity or glucose transport modulation mechanisms of this compound. While some benzophenone derivatives have been investigated for potential antiglycemic effects, data directly pertaining to the 3,4-dihydroxy isomer is not available in the reviewed literature.

Osteogenic Activity and Bone Formation Mechanisms

Specific studies detailing the osteogenic activity and bone formation mechanisms of this compound were not identified in the reviewed scientific literature. Consequently, information regarding its influence on bone-related signaling pathways and cellular differentiation is not available.

There is no available research from the conducted searches indicating that this compound stimulates the β-Catenin signaling pathway.

No studies were found that investigate the influence of this compound on the differentiation and maturation of osteoblasts, including its effects on the expression of key transcription factors such as RUNX2 and OSX.

Stimulation of β-Catenin Signaling Pathway

Toxicity Studies and Biological Impact Assessments

Investigations into the toxicological profile of this compound and its derivatives have been undertaken, with a focus on its effects at the cellular level.

While comprehensive hepatotoxicity data for this compound is limited in the available literature, studies have been conducted on its derivatives. Research on a series of 3,4-diarylbenzophenones, derived from this compound, has explored their cytotoxic potential. Specifically, derivatives featuring a phenolic hydroxy substitution demonstrated the most potent cytotoxicity against P388 murine leukemia cells and were also strong inhibitors of topoisomerase II. researchgate.net Another compound, Trichodermamide B, which contains a this compound moiety, showed significant in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line, with an IC50 of 0.32 µg/mL. vdoc.pubepdf.pub

Table 1: In Vitro Cytotoxicity of Compounds Containing a this compound Moiety

| Compound/Derivative | Cell Line | Activity | Source(s) |

| 3,4-Diarylbenzophenone derivatives (with phenolic hydroxy substitution) | P388 (murine leukemia) | Potent cytotoxicity and topoisomerase II inhibition | researchgate.net |

| Trichodermamide B | HCT-116 (human colon carcinoma) | Significant cytotoxicity (IC50: 0.32 µg/mL) | vdoc.pubepdf.pub |

Based on the conducted searches, there are no specific studies available that evaluate the neurotoxicity of this compound in animal models.

Environmental Fate and Ecotoxicological Research

Occurrence and Distribution in Environmental Compartments

Detection in Aquatic Environments (Surface Waters, Sewage Sludge)

A thorough search of environmental science databases and literature did not yield specific studies reporting the detection or concentration of 3,4-Dihydroxybenzophenone in surface waters or sewage sludge. While many studies confirm the presence of other benzophenone (B1666685) derivatives in these matrices, data for this particular isomer is absent. mdpi.commdpi.comresearchgate.netnih.gov Safety data for the compound indicates it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, though this is a general statement and not based on specific monitoring results. thermofisher.com

Presence in Soil Samples

Similarly, there is a lack of published research on the detection and quantification of this compound in soil samples. Studies on the environmental fate of benzophenones in terrestrial environments have investigated related compounds, such as 4,4'-dihydroxybenzophenone (B132225) and benzophenone-3, but not the 3,4-dihydroxy isomer. nih.gov

Environmental Transformation and Degradation Pathways

The pathways through which this compound may transform or degrade in the environment have not been a subject of specific scientific investigation. In contrast, extensive research exists on the degradation of other benzophenones.

Photodegradation Mechanisms, including Self-Accelerated Processes

No studies were found that specifically investigate the photodegradation mechanisms of this compound. Research into the photodegradation of benzophenones has largely centered on the 2,4-dihydroxybenzophenone (B1670367) (BP-1) isomer, for which a self-accelerated process involving the formation of photoactive products has been described. acs.org The photostability and degradation pathways for this compound remain uncharacterized in the scientific literature.

Formation of Photoactive Degradation Products and Singlet Oxygen Generation

The potential for this compound to form photoactive degradation products and generate singlet oxygen upon exposure to light has not been documented. This area of research has been explored for other benzophenones, such as 2,4-dihydroxybenzophenone, which has been shown to generate singlet oxygen and form products that can influence the transformation of other contaminants. acs.orgresearchgate.netacs.orgresearchgate.net However, these findings cannot be extrapolated to the 3,4-dihydroxy isomer without specific experimental evidence.

Influence on Coexisting Organic Contaminant Transformation

As there is no information on the degradation products of this compound, its potential influence on the transformation of coexisting organic contaminants is unknown. Studies have shown that the degradation products of other benzophenones can impact co-contaminants, but this is a compound-specific interaction that has not been investigated for this compound. acs.org

Data Tables

Due to the lack of specific monitoring and experimental data for this compound in the reviewed scientific literature, no data tables on its environmental concentrations can be provided.

Bioaccumulation and Persistence in Ecosystems

The persistence of a chemical in the environment and its potential to accumulate in living organisms are key factors in assessing its long-term ecological risk. While specific quantitative data on the bioaccumulation and environmental half-life of this compound are not extensively documented in publicly available literature, its classification and the behavior of related compounds provide some insight.

Based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this compound is considered "Toxic to aquatic life with long lasting effects" (H411). nih.gov This classification implies that the substance may persist in the environment for extended periods, potentially leading to long-term exposure for aquatic ecosystems. The broader class of benzophenones, due to their chemical stability and lipophilic nature, are often compared to persistent organic pollutants (POPs) in their capacity to accumulate in the environment. nih.govmdpi.com

However, information can be conflicting. For the closely related isomer, 2,4-Dihydroxybenzophenone, some safety documents indicate it is not considered to be persistent, bioaccumulative, and toxic (PBT). cdhfinechemical.com Conversely, other assessments suggest it may persist due to low water solubility. thermofisher.comfishersci.com For this compound itself, detailed studies on its bioconcentration factor (BCF) in various species are required to definitively quantify its bioaccumulation potential.

Analytical Methodologies for Environmental Monitoring

To understand the prevalence and concentration of this compound in the environment, sensitive and reliable analytical methods are essential. Trace analysis techniques are required to detect the low concentrations (typically nanograms to micrograms per liter) at which these compounds may be present in environmental samples.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the pre-concentration and cleanup of environmental samples prior to analysis, and it is well-suited for benzophenones. mdpi.comresearchgate.net The method involves passing a liquid sample through a cartridge containing a solid adsorbent material that retains the target analytes. The analytes are later washed off (eluted) with a small volume of a solvent, resulting in a more concentrated and cleaner sample.

For the analysis of hydroxylated benzophenones in water, reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are commonly employed. researchgate.netresearchgate.netnih.gov These cartridges can effectively extract a range of benzophenone derivatives from water samples. While specific protocols for this compound are not detailed, methods developed for other dihydroxybenzophenone (B1166750) isomers are instructive. For instance, a method for determining multiple benzophenones in water and cosmetics involved using C18 SPE cartridges. mdpi.comnih.gov The selection of appropriate solvents for conditioning the cartridge, washing away interferences, and eluting the final analytes is critical for achieving high recovery rates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. It is frequently used for the analysis of benzophenones in environmental extracts. researchgate.netnih.govnih.gov

Due to the presence of polar hydroxyl (-OH) groups, compounds like this compound are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability. A common method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the hydrogen atoms on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov

After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its properties as it passes through a long capillary column (e.g., an HP-5ms column). scirp.org The separated compounds then enter the mass spectrometer, which fragments the molecules and detects the resulting ions, creating a unique mass spectrum that acts as a chemical fingerprint for identification and quantification. This combination of SPE and GC-MS allows for the detection of hydroxylated benzophenones at very low, environmentally relevant concentrations, often in the nanogram-per-liter (ng/L) range. researchgate.netnih.gov

| Analytical Step | Technique/Reagent | Purpose | Source |

|---|---|---|---|

| Extraction/Concentration | Solid-Phase Extraction (SPE) with Oasis HLB or C18 cartridges | Isolate and concentrate analytes from water samples. | researchgate.netresearchgate.netnih.gov |

| Derivatization (for GC-MS) | Silylation with BSTFA | Increase volatility and thermal stability for GC analysis. | researchgate.netnih.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separate, identify, and quantify the target compounds. | researchgate.netnih.gov |

| Detection Limits | Low ng/L range | Achieve sensitivity needed for environmental monitoring. | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative determination of this compound in various environmental and biological matrices. Its sensitivity, selectivity, and adaptability make it well-suited for detecting and quantifying this compound, even at trace levels. Research has focused on developing and validating robust HPLC methods, often coupled with UV detection or mass spectrometry, to accurately measure this compound concentrations. These methods are crucial for assessing its environmental fate, understanding its metabolic pathways, and monitoring its presence in different ecosystems.

A key application of HPLC is in the analysis of human urine to study the excretion patterns of benzophenones. In one such study, a reverse-phase HPLC (RP-HPLC) method was developed to determine the amounts of Benzophenone-3 and its metabolite, this compound (referred to as DHB in the study). nih.gov The method was designed to be rapid, simple, sensitive, accurate, and reproducible, making it suitable for handling a large number of samples. nih.gov The assay demonstrated good linearity with a correlation coefficient (r²) greater than 0.99. nih.gov The detection limits for this compound were established at 0.16 µmol L⁻¹. nih.gov

The precision of this HPLC method was thoroughly evaluated. The within-day precision showed a relative standard deviation (RSD) of 11% for low concentrations and 6.6% for high concentrations of this compound. nih.gov The between-days precision was found to have an RSD of 13% for low concentrations and 8.7% for high concentrations. nih.gov These validation parameters underscore the reliability of the HPLC method for the quantitative analysis of this compound in urine samples. nih.gov

The sample preparation for this method involved solid-phase extraction (SPE) with C8 columns, followed by separation on a Genesis C18 column. nih.gov An acetonitrile-water mobile phase was used for elution, and the UV detector was set at a wavelength of 287 nm. nih.gov

In the context of environmental monitoring, HPLC methods are vital for determining the presence of benzophenone derivatives in water samples. While some methods focus on a broad range of UV filters, the principles and techniques are often applicable to the specific quantification of this compound. For instance, a study comparing solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS) for the determination of various benzophenones, including 2,4-dihydroxybenzophenone (another name for this compound), in water and cosmetics utilized gas chromatography with mass spectrometric detection, but the sample preparation techniques are relevant to HPLC analysis. mdpi.com

Another analytical method for determining hydroxylated benzophenone UV filters, including this compound, in seawater samples involved dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography-mass spectrometry (GC-MS). nih.gov Although not HPLC-based, this study highlights the importance of sample pre-concentration techniques to achieve low detection limits, a practice also common in HPLC method development. The study reported detection limits in the range of 32-50 ng L⁻¹ for the targeted analytes. nih.gov

The development of rapid HPLC methods is a continuous effort to improve efficiency in analytical laboratories. A fast HPLC method for the simultaneous determination of seven UV filters utilized a Thermo Hypersil C18 BDS 3-micron column with a mobile phase of ethanol (B145695) and 1% acetic acid, enabling analysis within seven minutes. researchgate.net While this specific study did not include this compound in its list of seven compounds, the chromatographic conditions provide a reference for developing fast analytical methods for structurally similar compounds.

The following tables summarize the key parameters and findings from research on the HPLC-based quantitative determination of this compound.

Table 1: HPLC Method Parameters for this compound Analysis in Human Urine

| Parameter | Value | Reference |

| Analytical Column | Genesis C18 | nih.gov |

| Mobile Phase | Acetonitrile-water | nih.gov |

| Detection | UV at 287 nm | nih.gov |